molecular formula C17H17N5O B2592438 N-({[2,3'-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide CAS No. 1903070-86-9

N-({[2,3'-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide

Cat. No.: B2592438
CAS No.: 1903070-86-9
M. Wt: 307.357
InChI Key: GXSGJAGCARRIFF-UHFFFAOYSA-N
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Description

N-({[2,3'-Bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide is a synthetic small molecule designed for research applications, featuring a hybrid structure that incorporates bipyridine and pyrazole pharmacophores. The 2,3'-bipyridine moiety is a privileged structure in medicinal chemistry, often contributing to a molecule's ability to coordinate with metals or interact with enzyme active sites, while the pyrazole ring is a nitrogen-containing heterocycle frequently associated with a diverse range of biological activities . This molecular architecture suggests potential for investigation in various biochemical pathways. Preliminary research into analogous compounds indicates potential research value in several areas. Pyrazole-containing structures have been extensively studied for their neuroprotective properties. For instance, some related N-propananilide derivatives bearing pyrazole rings have demonstrated significant activity in reducing levels of pro-apoptotic proteins like Bax and caspase-3, suggesting a potential mechanism for protecting neuronal cells from induced toxicity . Furthermore, similar molecular frameworks are explored as key intermediates in developing potent and selective kinase inhibitors, which are crucial for signal transduction research . The structural features of this compound make it a candidate for use in chemical biology and drug discovery programs, particularly as a building block or a lead compound for further optimization. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-pyrazol-1-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-13(22-9-3-7-21-22)17(23)20-11-14-5-8-19-16(10-14)15-4-2-6-18-12-15/h2-10,12-13H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSGJAGCARRIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Bipyridine Intermediate: : The synthesis begins with the preparation of the 2,3’-bipyridine intermediate. This can be achieved through a coupling reaction between 2-bromopyridine and 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

  • Attachment of the Pyrazole Ring: : The next step involves the introduction of the pyrazole ring. This can be done by reacting the bipyridine intermediate with 1H-pyrazole-1-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

  • Formation of the Propanamide Linker: : Finally, the propanamide linker is introduced by reacting the intermediate with 3-bromopropionyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated bipyridine or pyrazole derivatives.

Scientific Research Applications

Chemistry

In coordination chemistry, N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide can act as a ligand, forming complexes with various metal ions. These complexes can be studied for their electronic, magnetic, and catalytic properties.

Biology and Medicine

In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In materials science, the compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals can be exploited in the design of new catalysts or sensors.

Mechanism of Action

The mechanism by which N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bipyridine and pyrazole rings can coordinate to metal ions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s design shares similarities with other heterocyclic pharmaceuticals. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Therapeutic Area Notable Features
N-({[2,3'-Bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide C₁₈H₁₇N₅O 327.37 g/mol Bipyridine, pyrazole, propanamide Hypothetical: enzyme inhibition Metal-binding capability, modular synthesis
Rilapladib (SB-659032) C₄₀H₃₉F₅N₃O₃S 735.80 g/mol Quinolineacetamide, difluorophenyl, trifluoromethyl biphenyl Atherosclerosis Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor
(2S)-2,3-dihydroxy-N-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]propanamide C₂₀H₁₉N₅O₄ 393.40 g/mol Pyrrolopyridine, pyrazole, dihydroxypropanamide Not specified (PDB ligand) High polarity, potential kinase inhibition
Key Observations:

Molecular Complexity :

  • The target compound (327.37 g/mol) is less complex than Rilapladib (735.80 g/mol), which incorporates multiple fluorinated aromatic systems and a larger scaffold. The absence of fluorine atoms in the target compound may improve metabolic stability compared to fluorinated analogues .
  • Compared to the PDB ligand (393.40 g/mol), the target compound’s bipyridine group may enhance π-π stacking interactions, whereas the dihydroxypropanamide in the PDB ligand suggests higher solubility .

Functional Group Diversity: The propanamide linker in the target compound is shared with Rilapladib and the PDB ligand, but its substitution with pyrazole (vs. quinoline in Rilapladib or pyrrolopyridine in the PDB ligand) alters electronic properties and binding selectivity.

The target compound’s bipyridine-pyrazole system could similarly target metalloenzymes or inflammatory pathways . The PDB ligand’s pyrrolopyridine-pyrazole motif is associated with kinase inhibition, suggesting the target compound might be optimized for analogous targets .

Biological Activity

N-({[2,3'-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its antimicrobial and anti-inflammatory properties.

1. Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H16N4 Molecular Weight 256 32 g mol \text{C}_{15}\text{H}_{16}\text{N}_{4}\text{ Molecular Weight 256 32 g mol }

This compound features a bipyridine moiety linked to a pyrazole ring through a propanamide group. The synthesis typically involves multi-step reactions starting from commercially available bipyridine derivatives and pyrazole precursors.

2.1 Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole and bipyridine moieties exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). For instance, derivatives similar to the target compound have shown bactericidal effects in vitro against replicating Mtb strains and retained efficacy against multidrug-resistant isolates.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μM)Activity Against Mtb
Compound A5Yes
Compound B10Yes
This compoundTBDTBD

Note: TBD indicates that specific data for the target compound needs further investigation.

2.2 Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound may also exhibit anti-inflammatory effects. The pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 2: COX Inhibition by Pyrazole Derivatives

Compound NameCOX Inhibition (%)Selectivity (COX-2/COX-1)
Compound C85High
Compound D75Moderate
This compoundTBDTBD

3. Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Variations in the substituents on the bipyridine and pyrazole rings can significantly influence their potency and selectivity.

Key Findings from SAR Studies:

  • Substituent Positioning: The position of substituents on the bipyridine ring affects binding affinity to biological targets.
  • Functional Group Variations: Modifications in functional groups (e.g., amides vs. sulfonamides) alter the pharmacological profile.

4. Case Studies

Case Study 1: Anti-tuberculosis Activity
A series of pyrazole derivatives were synthesized and evaluated for their activity against Mtb. The results indicated that compounds with specific substitutions at the C4 position of the pyrazole ring demonstrated enhanced activity compared to others.

Case Study 2: COX Inhibition
Research on various bipyridine derivatives revealed that certain modifications led to selective inhibition of COX-2 over COX-1, suggesting potential therapeutic applications in inflammatory diseases.

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